molecular formula C10H19Cl B1613320 9-Chloro-2-methyl-1-nonene CAS No. 485320-17-0

9-Chloro-2-methyl-1-nonene

Cat. No. B1613320
CAS RN: 485320-17-0
M. Wt: 174.71 g/mol
InChI Key: BKSRRDDOTAXJBI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 9-Chloro-2-methyl-1-nonene consists of a long carbon chain with a double bond and a chlorine atom attached. The exact structure can be represented as CH3(CH2)5CH2C(CH3)=CH2 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds are known to undergo a variety of reactions. For instance, 3-chloro-2-methyl-1-propene is known to react with OH radicals .


Physical And Chemical Properties Analysis

This compound is a colorless liquid with a boiling point of 213-214℃. Its molecular weight is 182.72 g/mol. It is soluble in organic solvents such as ethanol and ether, but insoluble in water.

Scientific Research Applications

Chemistry and Analysis of Lipid Peroxidation Products

The lipid peroxidation product, 4-hydroxy-2-nonenal (HNE), derived from processes involving molecules like 9-Chloro-2-methyl-1-nonene, is significant in understanding cellular damage mechanisms. HNE is a result of phospholipid peroxidation, which can lead to cell toxicity and is involved in various disease processes. Advances in detecting HNE-adducts in tissues have implications for studying the molecular pathways of diseases such as atherosclerosis. This has propelled the development of analytical techniques, including mass spectrometry, to precisely identify modified proteins and understand HNE's role in modulating cellular functions (Spickett, 2013).

Photooxygenation Catalysis

9-Mesityl-10-methylacridinium demonstrates the capacity for efficient singlet oxygen formation and electron-transfer reaction in the presence of monoalkenes and molecular oxygen. This property is utilized in type II photooxygenation processes, where it acts as a dual sensitizer. Such reactions are pivotal in organic synthesis, providing a pathway to form hydroperoxide mixtures and other oxidative products, showcasing the diverse applications of related molecules in synthetic chemistry (Griesbeck & Mi-Za Cho, 2007).

Environmental Impact and Toxicology

Research into the toxicity of various industrial solvents and compounds, including chloro- and bromo-substituted alkenes, highlights the importance of understanding the environmental and health impacts of chemical pollutants. Studies assessing the toxic action of these chemicals on human lymphocytes offer insights into their potential risks and underscore the necessity for stringent safety evaluations and regulations (Perocco, Bolognesi, & Alberghini, 1983).

Analytical Chemistry Applications

Modifications of silica with 9-methylacridine and 9-undecylacridine for use as mixed-mode stationary phases in high-performance liquid chromatography (HPLC) demonstrate innovative approaches to analytical separations. These modified stationary phases enable the separation of a wide range of compounds through multiple interactions, including π-π stacking, reverse phase, hydrophilic interaction, and anion exchange. This versatility highlights the potential of using chemically modified compounds for advancing analytical methodologies (Hosseini & Heydar, 2021).

Safety and Hazards

The safety data sheet for 2-Methyl-1-nonene, a similar compound, indicates that it is a flammable liquid and vapor. It is advised to keep the substance away from heat, sparks, open flames, and hot surfaces. In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .

properties

IUPAC Name

9-chloro-2-methylnon-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Cl/c1-10(2)8-6-4-3-5-7-9-11/h1,3-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSRRDDOTAXJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641087
Record name 9-Chloro-2-methylnon-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

485320-17-0
Record name 9-Chloro-2-methyl-1-nonene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485320-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Chloro-2-methylnon-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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